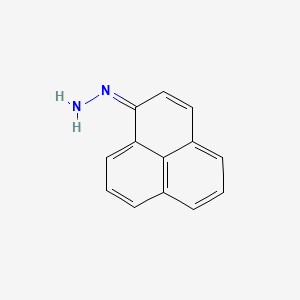
2,4-Dichlorobenzyl 3-(furan-2-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorobenzyl 3-(furan-2-yl)acrylate is an organic compound that combines a dichlorobenzyl group with a furan-2-yl acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzyl 3-(furan-2-yl)acrylate typically involves the esterification of 2,4-dichlorobenzyl alcohol with 3-(furan-2-yl)acrylic acid. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions to achieve high yields. The reaction is often carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichlorobenzyl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylate group can be reduced to form the corresponding saturated ester.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated esters.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichlorobenzyl 3-(furan-2-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dichlorobenzyl 3-(furan-2-yl)acrylate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the dichlorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl moiety but lacks the furan-2-yl acrylate group.
3-(Furan-2-yl)acrylic acid: Contains the furan-2-yl acrylate group but lacks the dichlorobenzyl moiety.
Uniqueness
2,4-Dichlorobenzyl 3-(furan-2-yl)acrylate is unique due to the combination of the dichlorobenzyl and furan-2-yl acrylate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
853349-56-1 |
|---|---|
Fórmula molecular |
C14H10Cl2O3 |
Peso molecular |
297.1 g/mol |
Nombre IUPAC |
(2,4-dichlorophenyl)methyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-4-3-10(13(16)8-11)9-19-14(17)6-5-12-2-1-7-18-12/h1-8H,9H2/b6-5+ |
Clave InChI |
KFNLKUQOEIFYHF-AATRIKPKSA-N |
SMILES isomérico |
C1=COC(=C1)/C=C/C(=O)OCC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1=COC(=C1)C=CC(=O)OCC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


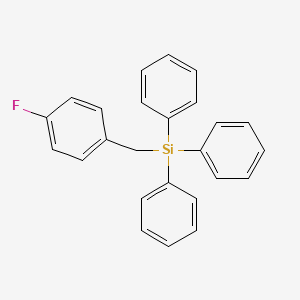

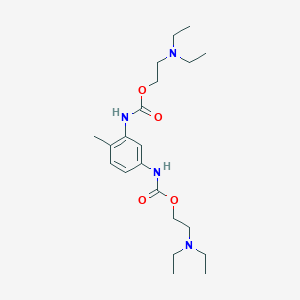
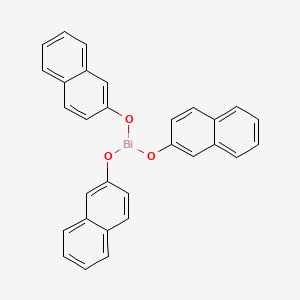
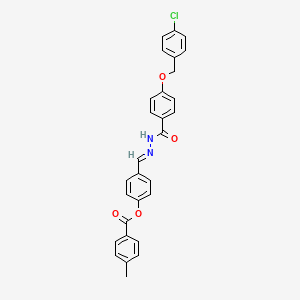



![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11959371.png)
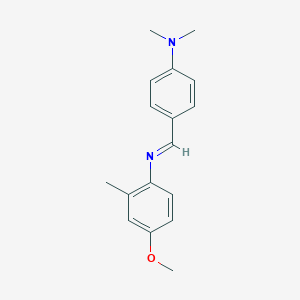
![N'-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11959382.png)

